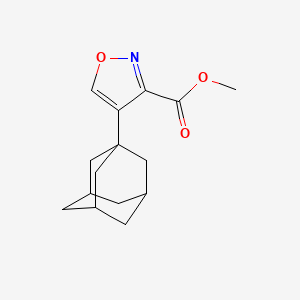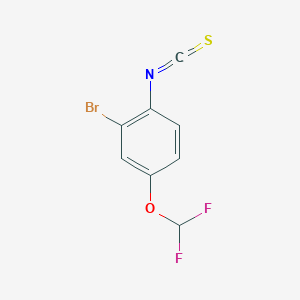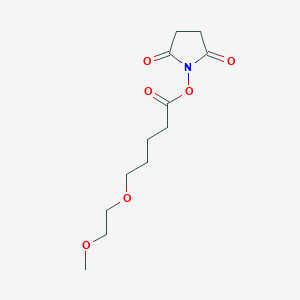
1,5-Dimethyl-3-nitro-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-3-nitro-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the nitration of 1,5-dimethyl-1H-1,2,4-triazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration processes. These methods are designed to optimize yield and purity while minimizing the environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 1,5-dimethyl-3-amino-1H-1,2,4-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Dimethyl-3-nitro-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-dimethyl-3-nitro-1H-1,2,4-triazole depends on its application:
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: Lacks the nitro group, making it less energetic but potentially more stable.
1,5-Diamino-3-nitro-1,2,4-triazole: Contains amino groups instead of methyl groups, which can alter its reactivity and applications.
Uniqueness
1,5-Dimethyl-3-nitro-1H-1,2,4-triazole is unique due to its combination of methyl and nitro groups, which impart specific chemical and physical properties. This combination makes it a versatile compound with applications in various fields, from pharmaceuticals to energetic materials .
Propriétés
Formule moléculaire |
C4H6N4O2 |
|---|---|
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
1,5-dimethyl-3-nitro-1,2,4-triazole |
InChI |
InChI=1S/C4H6N4O2/c1-3-5-4(8(9)10)6-7(3)2/h1-2H3 |
Clé InChI |
QUHFRWOVIJITEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


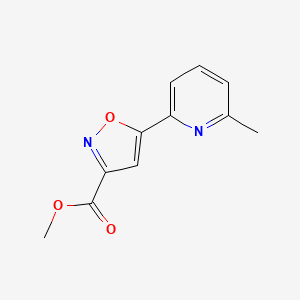
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)

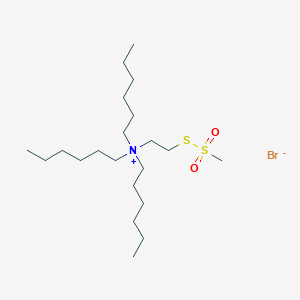
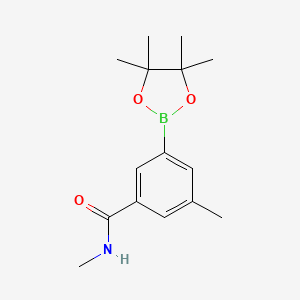
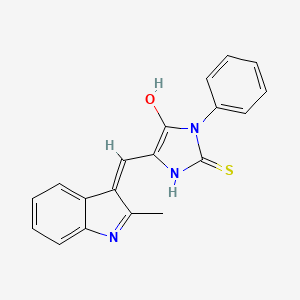
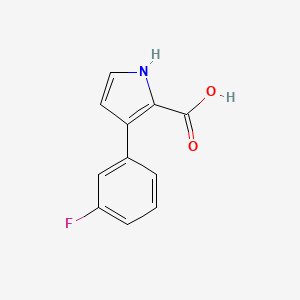
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
